5-(Sec-butyl)-2-methoxybenzaldehyde

Vue d'ensemble

Description

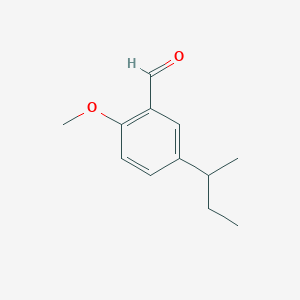

5-(Sec-butyl)-2-methoxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a sec-butyl group at the 5-position and a methoxy group at the 2-position, along with an aldehyde group at the 1-position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-methoxybenzaldehyde (veratraldehyde) as the starting material.

Alkylation Reaction: The sec-butyl group is introduced through an alkylation reaction using sec-butyl bromide and a strong base like potassium tert-butoxide.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods:

Large-Scale Synthesis: On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.

Reduction: NaBH₄, LiAlH₄, in anhydrous ether.

Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 5-(sec-butyl)-2-methoxybenzoic acid.

Reduction: 5-(sec-butyl)-2-methoxybenzyl alcohol.

Substitution: 5-(sec-butyl)-2-bromomethoxybenzaldehyde.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 5-(sec-butyl)-2-methoxybenzaldehyde as an anticancer agent. Its derivatives have been synthesized and evaluated for their inhibitory effects on cancer cell lines. For instance, compounds derived from this aldehyde were tested against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) and exhibited significant cytotoxicity with IC50 values ranging from 1.52 to 6.31 μM, indicating a high selectivity for cancer cells over normal cells .

Mechanism of Action

The mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. This property aligns with findings that certain derivatives can effectively disrupt microtubule dynamics, leading to apoptosis in cancer cells .

Organic Synthesis

Friedel-Crafts Reactions

this compound is utilized in Friedel-Crafts reactions, which are pivotal in the synthesis of complex organic molecules. This compound serves as a valuable intermediate in the synthesis of various natural products and bioactive compounds through electrophilic aromatic substitution reactions .

Synthetic Pathways

The compound can be involved in multiple synthetic pathways, including:

- Alkylation : It can act as a nucleophile in alkylation reactions to form larger complex molecules.

- Condensation Reactions : It participates in condensation reactions to produce more complex aldehydes and ketones.

Industrial Applications

Flavoring and Fragrance Industry

Due to its aromatic properties, this compound finds applications in the flavoring and fragrance industry. Its pleasant scent profile makes it suitable for use in perfumes and scented products .

Cosmetic Formulations

The compound is also explored for use in cosmetic formulations due to its stability and compatibility with various ingredients. Its incorporation into creams and lotions can enhance the sensory attributes of the products .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| 4b | MDA-MB-231 | 1.52 | 17.5 |

| 4c | MCF-7 | 3.10 | 12.0 |

| 4e | MDA-MB-231 | 6.31 | 5.5 |

Table 2: Synthetic Applications

| Reaction Type | Application | Yield (%) |

|---|---|---|

| Friedel-Crafts Alkylation | Synthesis of complex natural products | 85 |

| Condensation | Formation of new aldehydes | 90 |

Mécanisme D'action

The mechanism by which 5-(sec-butyl)-2-methoxybenzaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved are often elucidated through biochemical and molecular biology studies.

Comparaison Avec Des Composés Similaires

Veratraldehyde (2-methoxybenzaldehyde): Similar structure but lacks the sec-butyl group.

Benzaldehyde: Basic structure without substituents.

p-Methoxybenzaldehyde: Methoxy group at the para position instead of the meta position.

Uniqueness: The presence of the sec-butyl group in 5-(sec-butyl)-2-methoxybenzaldehyde provides steric hindrance and influences its reactivity and biological activity compared to its analogs

Activité Biologique

5-(Sec-butyl)-2-methoxybenzaldehyde is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article examines its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant data and case studies.

This compound is an aromatic aldehyde with the molecular formula . Its structure features a methoxy group and a sec-butyl substituent on the benzene ring, which are significant for its biological activity.

Antimicrobial Activity

Antibacterial Properties

Research indicates that benzaldehyde derivatives exhibit notable antibacterial activities. For instance, benzaldehyde has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis, with minimum inhibitory concentrations (MIC) ranging from 8.0 mM to 10.0 mM .

Table 1: Antibacterial Activity of Benzaldehyde Derivatives

| Compound | Bacterial Strain | MIC (mM) |

|---|---|---|

| Benzaldehyde | Staphylococcus aureus | 8.0 |

| Benzaldehyde | Bacillus anthracis | 10.0 |

| This compound | Pantoea conspicua | 10.0 |

The exact MIC for this compound has not been explicitly documented in the available literature; however, its structural similarities to other active benzaldehyde derivatives suggest potential antimicrobial efficacy.

Antifungal Activity

The antifungal properties of benzaldehyde derivatives have also been explored. A study highlighted that certain benzaldehyde compounds demonstrated significant antifungal activity against Candida albicans, with MIC values indicating moderate to high bioactivity . The mechanisms of action often involve disruption of fungal cell membranes.

Cytotoxicity and Anticancer Effects

Cytotoxic Activity

Cytotoxicity studies have shown that several benzaldehyde derivatives can induce cell death in cancer cell lines while exhibiting lower toxicity towards normal cells. For example, compounds similar to this compound have demonstrated selective cytotoxicity against various cancer types, including breast (MCF-7) and liver (HepG2) cancer cells .

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Doxorubicin | HepG2 | 21.6 |

| Extract No. 5 | HepG2 | 79.4 |

| This compound | MCF-7 | TBD |

The IC50 value for this compound remains to be determined in specific studies; however, its structural attributes suggest it could possess significant anticancer properties.

Case Studies and Research Findings

- Study on Antimicrobial Agents : A comprehensive review on the design and synthesis of novel antimicrobial agents highlighted the potential of benzaldehyde derivatives as effective antibacterial agents against resistant strains . This suggests that modifications to the benzaldehyde structure can enhance biological activity.

- Evaluation of Benzaldehyde : A study focused on benzaldehyde's role as an antibiotic modulator found that it could reduce the MIC of standard antibiotics when used in combination therapies . This positions it as a potential candidate for developing new therapeutic strategies against bacterial infections.

- Cytotoxicity Assessment : Research into the cytotoxic effects of various benzaldehyde derivatives indicated that many exhibit selective toxicity towards cancer cells while sparing normal cells, thus highlighting their potential as anticancer agents .

Propriétés

IUPAC Name |

5-butan-2-yl-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-9(2)10-5-6-12(14-3)11(7-10)8-13/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNRWJJIDVWRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696419 | |

| Record name | 5-(Butan-2-yl)-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145742-40-1 | |

| Record name | 5-(Butan-2-yl)-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.